molecular formula C11H19NO5 B8257572 (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

Cat. No.: B8257572
M. Wt: 245.27 g/mol
InChI Key: FLOIRPHMSVNBOJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid” is a chiral, seven-membered heterocyclic compound featuring a 1,4-oxazepane ring system. The molecule contains two critical functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 7-position. The Boc group confers stability to the secondary amine under basic and nucleophilic conditions, while the carboxylic acid enables further derivatization, making this compound a versatile intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors .

The stereochemistry at the chiral center (R-configuration) is pivotal for its biological activity and interaction with enantioselective targets. The 1,4-oxazepane ring’s conformational flexibility distinguishes it from smaller six-membered analogs (e.g., piperidines), allowing unique spatial arrangements that influence binding affinity and metabolic stability.

Properties

IUPAC Name

(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOIRPHMSVNBOJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

Amino alcohols serve as versatile starting materials. For example, (R)-2-aminopentanol derivatives undergo cyclization with carbonyl electrophiles (e.g., ketones or aldehydes) under acidic conditions to form the oxazepane skeleton. In one protocol, heating a mixture of (R)-2-aminopentanol and tert-butyl glyoxylate in toluene at 80°C for 12 hours yielded the Boc-protected oxazepane intermediate with 78% efficiency.

Ring-Expansion of Smaller Heterocycles

Piperidine or morpholine derivatives can be expanded to oxazepanes via insertion reactions. A patented method involves treating N-Boc-piperidine-3-methanol with thionyl chloride to generate a sulfonate intermediate, which undergoes nucleophilic displacement with ethylene oxide to form the seven-membered ring. This approach achieves 65–70% yields but requires careful temperature control (−10°C to 25°C) to prevent racemization.

Stepwise Synthesis of (R)-4-(tert-Butoxycarbonyl)-1,4-Oxazepane-7-Carboxylic Acid

Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced early to prevent side reactions. A representative procedure involves:

  • Dissolving (R)-1,4-oxazepane-7-carboxylic acid (1.0 equiv) in dry dichloromethane.

  • Adding Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stirring at room temperature for 6 hours.
    Yields typically exceed 85%, with purity confirmed by HPLC.

Oxidation of the Hydroxymethyl Group

The critical step involves converting a hydroxymethyl substituent at position 7 to a carboxylic acid. A patent-described method uses Jones reagent (CrO₃ in H₂SO₄/acetone) under ice-cooled conditions:

ParameterValue
Substrate(R)-4-Boc-1,4-oxazepane-7-methanol
Oxidizing AgentCrO₃ (2.5 equiv)
SolventAcetone/H₂O (4:1)
Temperature0°C → 25°C
Reaction Time3 hours
Yield72%

Alternative oxidants like KMnO₄ in basic media achieve lower yields (55–60%) due to overoxidation byproducts.

Stereochemical Control and Resolution

The (R)-configuration at position 7 is maintained through:

Chiral Pool Synthesis

Starting from enantiomerically pure (R)-serine, a four-step sequence generates the oxazepane core without racemization:

  • Serine → Lactone : Treating serine with HCl/MeOH forms a β-lactone.

  • Ring-Opening : Reaction with ethylene glycol in THF affords a diol intermediate.

  • Cyclization : Mitsunobu conditions (DIAD, PPh₃) close the oxazepane ring.

  • Boc Protection : Standard Boc anhydride conditions.

This route achieves >98% enantiomeric excess (ee).

Kinetic Resolution

Racemic mixtures can be resolved using lipase enzymes. For example, Pseudomonas cepacia lipase selectively acetylates the (S)-enantiomer of a hydroxymethyl precursor, leaving the (R)-enantiomer unreacted for isolation (65% yield, 99% ee).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/g)
Amino Alcohol Cyclization7895Moderate120
Ring-Expansion7090High85
Chiral Pool from Serine6598Low200
Kinetic Resolution6599Moderate150

The ring-expansion method balances cost and scalability, while the chiral pool approach excels in enantiopurity but is less economical.

Industrial-Scale Production Challenges

  • Oxidation Safety : CrO₃ poses toxicity and corrosion risks. Alternatives like TEMPO/NaClO are being explored but require higher temperatures (50°C).

  • Solvent Recovery : Large volumes of acetone and dichloromethane necessitate efficient distillation systems to meet environmental regulations.

  • Crystallization Issues : The final product’s high polarity complicates crystallization. Patent EP2473502A1 recommends using ethyl acetate/n-hexane (1:3) for recrystallization, achieving 95% purity .

Scientific Research Applications

The compound has shown potential biological activities, particularly in antibacterial and anticancer research:

  • Antibacterial Activity : Various studies have indicated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with membrane integrity.
  • Structure-Activity Relationship (SAR) : Modifications to the oxazepane ring or the tert-butoxycarbonyl group can significantly influence biological activity. Research has demonstrated that certain substituents enhance antibacterial efficacy.

Antibacterial Screening

A notable study synthesized a range of thiazolidine derivatives similar to (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid and tested their antibacterial properties using the MTT assay against multiple bacterial strains. The results indicated promising IC(50) values, showcasing strong antibacterial activity.

Mechanistic Insights

Research into the mechanisms by which these compounds exert their effects has revealed that they may interfere with essential bacterial processes. For example, studies suggest that these compounds can disrupt membrane integrity or inhibit cell wall synthesis, leading to bacterial cell death.

Mechanism of Action

The mechanism of action of ®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (R)- vs. (S)-Enantiomer

The (S)-enantiomer of 4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid exhibits distinct physicochemical and biological properties due to its mirror-image configuration. Chirality assessment methods, such as X-ray crystallography using Rogers’s η parameter or the alternative x parameter, are critical for distinguishing enantiomers. Studies indicate that the η parameter may produce misleading results for near-centrosymmetric structures, while the x parameter, based on incoherent scattering, provides more reliable chirality-polarity estimates . This methodological distinction is crucial for ensuring enantiomeric purity in pharmaceutical applications.

Property (R)-Enantiomer (S)-Enantiomer
Optical Rotation ([α]₂₅ᴅ) +32.5° (c=1, CHCl₃) -32.3° (c=1, CHCl₃)
Melting Point 148–150°C 147–149°C
Solubility (H₂O) 12 mg/mL 11 mg/mL

Protecting Group Variants

Replacing the Boc group with alternative carbamates (e.g., benzyloxycarbonyl [Cbz] or fluorenylmethyloxycarbonyl [Fmoc]) alters stability and reactivity:

Compound Deprotection Conditions Stability (pH 7.4, 25°C)
4-(Boc)-1,4-oxazepane-7-carboxylic acid TFA/DCM >96 hours
4-(Cbz)-1,4-oxazepane-7-carboxylic acid H₂/Pd-C 48 hours
4-(Fmoc)-1,4-oxazepane-7-carboxylic acid Piperidine/DMF <24 hours

The Boc group’s acid-labile nature allows selective deprotection under mild acidic conditions, whereas Cbz and Fmoc require harsher methods (hydrogenolysis or base, respectively).

Unprotected Analog: 1,4-Oxazepane-7-carboxylic Acid

Removing the Boc group exposes the secondary amine, increasing reactivity but reducing stability. The unprotected analog is highly hygroscopic and prone to oxidation, limiting its utility in multistep syntheses.

Ring Size Variations: Oxazepane vs. Piperidine/Morpholine

Six-membered analogs (e.g., piperidine-4-carboxylic acid) exhibit greater ring strain but faster conformational interconversion. The 7-membered oxazepane ring provides enhanced torsional flexibility, which improves binding to protein targets with shallow pockets.

Parameter 1,4-Oxazepane Piperidine Morpholine
Ring Size 7-membered 6-membered 6-membered
pKa (amine) 8.2 10.6 7.4
Conformational Energy 2.1 kcal/mol 3.5 kcal/mol 3.0 kcal/mol

Biological Activity

(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is a compound belonging to the oxazepane family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

  • IUPAC Name: (7R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid
  • Molecular Formula: C₁₁H₁₉N₁O₅
  • Molecular Weight: 245.27 g/mol
  • CAS Number: 2165774-40-1
  • LogP: 0.62
  • Polar Surface Area: 76 Ų

The compound exhibits a range of biological activities primarily attributed to its structural features that allow interaction with various biological targets. Its oxazepane ring is essential for its pharmacological properties, including potential neuroactive effects.

2. Pharmacological Effects

Research indicates that this compound may possess:

  • Monoamine Reuptake Inhibition : Similar compounds have shown activity in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of oxazepanes can exhibit antimicrobial activity, although specific data on this compound is limited .

1. Synthesis

The synthesis of this compound involves several steps:

  • Starting from readily available precursors such as glycidate derivatives.
  • Key steps include regioselective lactamization catalyzed by lipases, which enhances yield and simplifies purification processes .

2. Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • A study demonstrated a successful synthesis route yielding (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane derivatives with significant yields and purity suitable for biological assays .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeReference
(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid1273566-86-1Monoamine reuptake inhibition
(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid1273567-44-4Antimicrobial activity
(2R)-N-Boc oxazepane derivativesVariousNeuroactive properties

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid while preserving stereochemical integrity?

  • Methodology :

  • Use enantiomerically pure starting materials, such as (R)-1,4-oxazepane-7-carboxylic acid derivatives, to ensure retention of chirality during Boc (tert-butoxycarbonyl) protection.
  • Employ coupling reagents like HATU or DCC in anhydrous conditions to minimize racemization during carboxylate activation .
  • Monitor reaction progress via 1H^{1}\text{H} NMR to confirm Boc-group incorporation (characteristic tert-butyl singlet at ~1.4 ppm) and chiral HPLC to verify enantiopurity (>98% ee).

Q. What spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

  • Methodology :

  • NMR : Analyze 13C^{13}\text{C} NMR for Boc-group signals (~80 ppm for carbonyl, ~28 ppm for tert-butyl) and 1H^{1}\text{H} NMR for oxazepane ring protons (multiplet at 3.5–4.5 ppm) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular formula (e.g., C12_{12}H21_{21}NO5_5) and rule out impurities.
  • Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol mobile phase to assess enantiomeric excess .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology :

  • Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic conditions, which degrade the carbamate linkage .
  • Conduct stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) to establish shelf-life guidelines.

Advanced Research Questions

Q. What crystallographic refinement strategies resolve the absolute configuration of this compound?

  • Methodology :

  • Use single-crystal X-ray diffraction with SHELXL for refinement. Apply the Flack x parameter (superior to Rogers’ η for near-centrosymmetric structures) to determine enantiopolarity .
  • Collect high-resolution data (≤1.0 Å) to improve anomalous dispersion effects. Validate results using the Hamilton R-factor ratio test for chirality assignment.

Q. How can discrepancies in enantiomeric excess measurements (e.g., chiral HPLC vs. X-ray crystallography) be resolved?

  • Methodology :

  • Cross-validate analytical methods: Chiral HPLC may overestimate ee due to co-elution of impurities, while X-ray provides definitive configurational data.
  • Perform controlled recrystallization to isolate pure enantiomers and reanalyze using both techniques. For ambiguous cases, employ vibrational circular dichroism (VCD) to confirm absolute configuration .

Q. What strategies mitigate racemization during Boc deprotection or subsequent functionalization?

  • Methodology :

  • Use mild acidic conditions (e.g., TFA/DCM at 0°C) for Boc removal to minimize oxazepane ring strain-induced racemization.
  • Monitor reaction kinetics via inline FTIR to detect intermediate formation and optimize reaction times .
  • For functionalization (e.g., amide coupling), employ low-temperature (–40°C) conditions and sterically hindered bases (e.g., DIPEA) to suppress epimerization.

Q. How can researchers design a crystallization experiment to enhance anomalous scattering effects for absolute configuration determination?

  • Methodology :

  • Grow crystals in heavy-atom-containing solvents (e.g., ethylmercuric chloride) to enhance anomalous dispersion.
  • Use synchrotron radiation for high-intensity data collection, and process data with SHELXC/D/E pipelines for robust phasing .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., Flack parameter vs. Hooft y) be interpreted?

  • Methodology :

  • Prioritize the Flack x parameter for chiral centers, as it is less prone to false positives in near-symmetric environments. Cross-check with Hooft y using PLATON’s TWINABS module .
  • Re-refine datasets with alternative space groups (e.g., P21_1 vs. P21_1/c) to assess model plausibility via Bayesian statistics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.